Trans-methyl 1-benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylate
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Overview
Description
Methyl 1-benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed from different cyclic or acyclic precursors.
Introduction of the Benzyl and Chlorophenyl Groups: The benzyl and chlorophenyl groups can be introduced through nucleophilic substitution reactions.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or chlorophenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 1-benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 1-benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid: Similar structure but lacks the methyl ester group.
4-(4-Chlorophenyl)pyrrolidine-3-carboxylic acid: Lacks the benzyl group.
Methyl 4-(4-chlorophenyl)pyrrolidine-3-carboxylate: Lacks the benzyl group.
Uniqueness
Methyl 1-benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylate is unique due to the presence of both benzyl and chlorophenyl groups, which can impart distinct chemical and biological properties . These structural features may enhance its binding affinity to specific molecular targets and improve its pharmacokinetic profile .
Biological Activity
Trans-methyl 1-benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential pharmacological applications. This article provides a detailed overview of its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C19H20ClNO2
- Molecular Weight : 329.82 g/mol
- CAS Number : 862283-69-0
The compound features a pyrrolidine ring substituted with a benzyl group and a 4-chlorophenyl group, contributing to its biological activity and receptor interactions.
This compound primarily acts as an antagonist at neurokinin-3 (NK3) receptors. These receptors are implicated in various neuropsychiatric disorders, including depression, anxiety, and schizophrenia. The modulation of neurokinin signaling pathways by this compound suggests potential therapeutic benefits in treating mood disorders .
Pharmacological Studies
Research has demonstrated that this compound effectively inhibits NK3 receptor activation. Key findings include:
- Inhibition of Neurotransmitter Release : The compound influences neurotransmitter dynamics, which may alter mood and behavior.
- Potential Applications : Its properties suggest it could be developed into treatments for various neuropsychiatric conditions .
Comparative Analysis with Related Compounds
A comparative analysis with other pyrrolidine derivatives highlights the unique biological activity of this compound:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Methyl 1-benzyl-4-(4-methoxyphenyl)pyrrolidine-3-carboxylate | C19H20NO2 | Contains a methoxy group instead of chlorine |
Trans-1-benzyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid | C19H20ClFNO2 | Fluorine substitution; potential differences in receptor affinity |
(3S,4R)-1-benzyl-4-(4-chlorophenyl)-pyrrolidine-3-carboxylic acid | C19H20ClNO2 | Related carboxylic acid form; lacks methyl ester functionality |
These variations significantly influence their biological activity and pharmacological profiles, emphasizing the distinctiveness of this compound .
Case Studies and Research Findings
Recent studies have explored the efficacy of this compound in various experimental models:
- Neuropharmacological Assays : In vitro assays using cell lines expressing NK3 receptors demonstrated that this compound effectively blocks receptor activation, thereby reducing downstream signaling associated with mood disorders .
- Animal Models : Preclinical studies involving animal models have shown promising results in reducing anxiety-like behaviors when administered this compound, suggesting its potential as an anxiolytic agent .
Properties
CAS No. |
438492-34-3 |
---|---|
Molecular Formula |
C19H20ClNO2 |
Molecular Weight |
329.8 g/mol |
IUPAC Name |
methyl 1-benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylate |
InChI |
InChI=1S/C19H20ClNO2/c1-23-19(22)18-13-21(11-14-5-3-2-4-6-14)12-17(18)15-7-9-16(20)10-8-15/h2-10,17-18H,11-13H2,1H3 |
InChI Key |
JLPPICQAWSOLCD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CN(CC1C2=CC=C(C=C2)Cl)CC3=CC=CC=C3 |
Origin of Product |
United States |
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